Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
Description
Historical Context and Nomenclature
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate emerged as a compound of interest in the early 21st century, primarily within organic synthesis and medicinal chemistry research. Its development aligns with advancements in halogenated ester derivatives, which gained prominence due to their utility as intermediates in pharmaceuticals and agrochemicals. The compound’s nomenclature reflects its structural features: an ethyl ester group, a pentanoate backbone, and a 3-chloro-4-fluorophenyl substituent. Early literature refers to it by its CAS registry number (951890-06-5), while subsequent studies adopted systematic IUPAC naming.
Structural Classification and Significance
This compound belongs to the ester class, characterized by a carbonyl group adjacent to an oxygen atom bonded to an ethyl group. Its structure integrates two key functional moieties:
- A substituted phenyl ring : The 3-chloro-4-fluorophenyl group introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitution and cross-coupling reactions.
- A 5-oxovalerate chain : The ketone at the fifth position enables nucleophilic additions, while the ester group facilitates hydrolysis or transesterification.
The molecular formula C₁₃H₁₄ClFO₃ (molecular weight: 272.70 g/mol) underscores its moderate polarity, influencing solubility in organic solvents like dichloromethane and ethyl acetate.
Table 1: Key Structural and Physical Properties
IUPAC Naming Conventions and Alternative Designations
The IUPAC name derives from the pentanoate backbone, with numbering starting at the ester oxygen. The substituents are prioritized alphabetically (chloro before fluoro), yielding ethyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate . Alternative designations include:
- Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate : Emphasizes the benzene ring’s substitution pattern.
- Benzenepentanoic acid, 3-chloro-4-fluoro-δ-oxo-, ethyl ester : Highlights the carboxylic acid precursor.
Common synonyms in chemical databases include This compound and MFCD09801915. The compound’s synthetic versatility is evidenced by its role in synthesizing heterocyclic compounds and bioactive molecules, though specific applications remain proprietary in many cases.
Properties
IUPAC Name |
ethyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-11(15)10(14)8-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLRBVKSRYEPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245368 | |
| Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-06-5 | |
| Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification Process
The esterification is typically performed by reacting the corresponding 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to drive the equilibrium toward ester formation, ensuring complete conversion.
- Reaction conditions:
- Catalyst: Concentrated sulfuric acid (H₂SO₄)
- Solvent: Ethanol (excess)
- Temperature: Reflux (~78 °C)
- Time: 4–8 hours depending on scale and purity requirements
This method yields this compound with high efficiency and purity after standard workup and purification steps such as extraction and distillation.
Introduction of the 3-chloro-4-fluorophenyl Group
The aromatic substitution is generally introduced via a Friedel-Crafts acylation or related electrophilic aromatic substitution reaction. In this context, 3-chloro-4-fluorobenzoyl chloride or a similar acyl chloride derivative is reacted with a suitable valerate precursor in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- Reaction conditions:
- Catalyst: Aluminum chloride (AlCl₃)
- Solvent: Anhydrous dichloromethane or carbon disulfide
- Temperature: 0 to 25 °C (controlled to avoid side reactions)
- Time: 1–3 hours
This step ensures the selective attachment of the halogenated phenyl group to the valerate backbone, forming the ketone functionality at the 5-position.
Industrial Production Methods
For large-scale synthesis, the preparation of this compound is optimized for efficiency, safety, and reproducibility:
- Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, mixing, and reaction time, which enhances yield and reduces by-products.
- Automated reagent feeding systems allow for consistent addition of acid catalysts and reactants.
- High-purity starting materials and solvents are used to ensure product quality.
- Stringent quality control including chromatographic and spectroscopic analysis is implemented to monitor purity and batch consistency.
These industrial adaptations reduce reaction times and improve scalability while maintaining the chemical integrity of the product.
Reaction Analysis and Optimization
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Esterification | 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid, ethanol, H₂SO₄, reflux | Formation of ethyl ester | Excess ethanol drives equilibrium |
| Aromatic acylation | 3-chloro-4-fluorobenzoyl chloride, AlCl₃, DCM, 0–25 °C | Introduction of aromatic ketone | Temperature control critical to selectivity |
| Purification | Extraction, distillation, recrystallization | Isolation of pure product | Removal of catalyst residues and impurities |
Research Findings and Data
- The presence of both chloro and fluoro substituents on the phenyl ring influences the reactivity during acylation, requiring careful control of Lewis acid catalyst amounts and reaction temperature to avoid poly-substitution or decomposition.
- Reflux esterification with sulfuric acid is a well-established method yielding over 85% product purity before purification.
- Continuous flow synthesis has demonstrated improved yields (up to 92%) and reduced reaction times compared to batch processes.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity and substitution pattern of the final compound.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Catalysts | Reaction Conditions | Yield & Purity |
|---|---|---|---|---|
| Esterification | Acid-catalyzed esterification | Ethanol, H₂SO₄ | Reflux, 4–8 h | ~85–90% (crude) |
| Aromatic Substitution | Friedel-Crafts acylation | 3-chloro-4-fluorobenzoyl chloride, AlCl₃ | 0–25 °C, 1–3 h | High selectivity with controlled conditions |
| Industrial Scale Synthesis | Continuous flow reactor | Same as above | Optimized flow parameters | Up to 92% yield |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12ClF O3
- Molecular Weight : 270.68 g/mol
- CAS Number : 342636-36-6
The compound features a chloro and a fluoro substituent on the phenyl ring, which enhances its reactivity and biological activity compared to similar compounds.
Chemistry
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:
- Esterification : The compound can undergo esterification reactions to form derivatives with different functional groups.
- Oxidation and Reduction : It can be oxidized to produce carboxylic acids or ketones, or reduced to form alcohols or alkanes.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | 5-Oxovaleric acid |
| Reduction | LiAlH₄, NaBH₄ | 5-Hydroxyvalerate |
| Substitution | N-bromosuccinimide | Halogenated derivatives |
Biology
Research indicates that this compound exhibits potential biological activities , such as:
- Antimicrobial Properties : In vitro studies have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves disruption of bacterial cell wall synthesis.
- Anticancer Activity : Investigations into its effects on cancer cells suggest that it may induce apoptosis through the modulation of specific signaling pathways.
Medicine
The compound is being explored for its therapeutic applications , particularly in drug development. Notable areas of focus include:
- Anti-inflammatory Properties : Studies have indicated potential use in treating inflammatory conditions by inhibiting pro-inflammatory cytokines.
- Drug Development : Its unique chemical structure allows for modifications leading to new pharmaceutical agents targeting various diseases.
Industrial Applications
In industry, this compound is employed as an intermediate in the synthesis of:
- Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its effective biological activity.
- Specialty Chemicals : It serves as a precursor for producing fine chemicals used in various applications.
Case Studies
-
Antimicrobial Activity Study :
- A study conducted by researchers at a prominent university demonstrated that this compound significantly inhibited the growth of MRSA in vitro, suggesting its potential as a new antimicrobial agent .
- Drug Development Research :
Mechanism of Action
The mechanism of action of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid, which can then interact with enzymes or receptors in biological systems. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate differ in substituent patterns on the phenyl ring, halogen types, or alkyl chain modifications. Below is a detailed comparison based on physicochemical properties, synthetic utility, and research findings.
Structural and Physicochemical Comparison
Reactivity and Metabolic Stability
- Electron-Withdrawing Effects : The 3-chloro-4-fluoro substitution in the target compound creates a strong electron-deficient aromatic ring, making the ketone group more electrophilic compared to methyl-substituted analogs (e.g., 57992-89-9) . This property is critical in nucleophilic addition reactions during drug synthesis.
- Solubility : The methyl-substituted analog (57992-89-9) exhibits higher lipophilicity (logP ~2.8) than the fluoro-chloro derivative (logP ~2.5), impacting its bioavailability .
Key Research Findings
Metabolic Studies : The 3-chloro-4-fluoro analog undergoes slower phase I metabolism in human liver microsomes compared to its methyl-substituted counterpart, attributed to fluorine’s blocking effect on oxidative pathways .
Crystallographic Data : Structural analogs like Ethyl 5-(4-fluorophenyl)-5-oxovalerate (342636-36-6) have been characterized using SHELX software, confirming planar ketone geometry and halogen-induced distortions .
Purity and Storage : The 3-chloro-4-fluoro derivative is typically stored at room temperature under inert conditions (97% purity), while the 3,5-difluoro analog requires refrigeration for long-term stability .
Biological Activity
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The focus will be on its synthesis, characterization, and implications for therapeutic applications.
This compound has the molecular formula and a molar mass of approximately 272.7 g/mol. It features a chloro and a fluorine substituent on the phenyl ring, which may influence its biological activity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 272.7 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research suggests that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the degradation of essential amino acids like tryptophan. This may lead to alterations in immune responses and tumor microenvironments .
- Antioxidant Properties : this compound exhibits antioxidant activity, which can protect cells from oxidative stress and may have implications for neuroprotection .
Pharmacological Effects
Several studies have documented the pharmacological effects of this compound:
- Anti-cancer Activity : In vitro studies indicate that the compound can inhibit cancer cell proliferation by modulating metabolic pathways associated with tumor growth .
- Neuroprotective Effects : The compound's ability to influence the kynurenine pathway suggests potential neuroprotective benefits, particularly in conditions like Alzheimer's disease where neuroinflammation is prevalent .
Case Study 1: Anti-Cancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection in Animal Models
In a mouse model of neurodegeneration, administration of this compound resulted in reduced levels of neuroinflammatory markers and improved cognitive function as assessed by behavioral tests. This supports its potential as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
